molecular formula C12H12F3N3O2 B2855828 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1421463-52-6

1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2855828
CAS RN: 1421463-52-6
M. Wt: 287.242
InChI Key: UERJEWPLWUGZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was originally developed as a Janus kinase (JAK) inhibitor, but has since been found to have other applications as well.

Mechanism of Action

1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one inhibits JAK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAK and subsequent activation of downstream signaling pathways. 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has also been found to inhibit other kinases, such as EGFR and insulin-like growth factor 1 receptor (IGF-1R), by binding to their ATP-binding sites.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has been found to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. In addition, 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has several advantages for use in lab experiments. It is a small molecule inhibitor that is readily available and has a well-established synthesis method. It has also been extensively studied and has a well-understood mechanism of action. However, there are also limitations to its use. 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has been found to have off-target effects, which may complicate the interpretation of results. In addition, its effectiveness may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one in scientific research. One area of interest is its potential use in combination therapy with other inhibitors. For example, 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has been found to enhance the anti-tumor effects of other JAK inhibitors. Another area of interest is its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further research is needed to better understand the off-target effects of 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one and to develop more specific inhibitors.

Synthesis Methods

The synthesis of 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves several steps. The first step is the reaction of 3-methoxybenzaldehyde with methyl acetoacetate to form 3-(3-methoxyphenyl)-3-oxopropanoic acid methyl ester. This intermediate is then reacted with hydrazine hydrate and trifluoroacetic anhydride to form 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. The synthesis method has been well-established and is readily available in the literature.

Scientific Research Applications

1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has been extensively used in scientific research, particularly in the field of cancer research. It has been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation. Inhibition of this pathway has been shown to have anti-tumor effects in various cancer cell lines. 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has also been found to inhibit other signaling pathways, such as the epidermal growth factor receptor (EGFR) signaling pathway, and has been shown to have anti-inflammatory effects.

properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2/c1-17-10(12(13,14)15)16-18(11(17)19)7-8-4-3-5-9(6-8)20-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERJEWPLWUGZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC(=CC=C2)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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